2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of bismuth nitrate pentahydrate as a catalyst in the presence of ultrasonic exposure has been shown to produce pyrrole derivatives with excellent yield .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate include other pyrrole derivatives, such as:
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Pyrrole esters: Used in various industrial applications and known for their unique aromatic properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific chemical structure, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H11N3O4 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
[2-(carbamoylamino)-2-oxoethyl] 1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-12-4-2-3-6(12)8(14)16-5-7(13)11-9(10)15/h2-4H,5H2,1H3,(H3,10,11,13,15) |
InChI Key |
GOGWDKNJACFZBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)OCC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.